molecular formula C7H4Cl2N2O3 B2786953 2,6-Dichloro-4-nitrobenzamide CAS No. 2760-48-7

2,6-Dichloro-4-nitrobenzamide

Cat. No.: B2786953
CAS No.: 2760-48-7
M. Wt: 235.02
InChI Key: HGFAPLDTHADLBZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzamide core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitrobenzamide can be synthesized through the direct condensation of 2,6-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5-10°C and then at 15-20°C, followed by post-chlorination at 20-70°C .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

    Reduction: The major product is 2,6-dichloro-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-aminobenzamide: Formed by the reduction of 2,6-dichloro-4-nitrobenzamide.

    2,4-Dichloronitrobenzene: A related compound with similar structural features but different reactivity.

Uniqueness

Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds .

Properties

IUPAC Name

2,6-dichloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAPLDTHADLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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